molecular formula C19H15N3O2 B6000980 N-{1-[(NAPHTHALEN-1-YL)METHYL]-1H-PYRAZOL-3-YL}FURAN-2-CARBOXAMIDE

N-{1-[(NAPHTHALEN-1-YL)METHYL]-1H-PYRAZOL-3-YL}FURAN-2-CARBOXAMIDE

Cat. No.: B6000980
M. Wt: 317.3 g/mol
InChI Key: PDPXSJKUXAYWGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{1-[(Naphthalen-1-yl)methyl]-1H-pyrazol-3-yl}furan-2-carboxamide is a complex organic compound that features a naphthalene ring, a pyrazole ring, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[(Naphthalen-1-yl)methyl]-1H-pyrazol-3-yl}furan-2-carboxamide typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Naphthalen-1-ylmethyl Intermediate: This step involves the reaction of naphthalene with a suitable methylating agent under controlled conditions to form the naphthalen-1-ylmethyl intermediate.

    Synthesis of the Pyrazole Ring: The pyrazole ring is synthesized through a cyclization reaction involving hydrazine and a 1,3-dicarbonyl compound.

    Coupling of the Naphthalen-1-ylmethyl and Pyrazole Intermediates: The naphthalen-1-ylmethyl intermediate is then coupled with the pyrazole intermediate using a suitable coupling agent.

    Formation of the Furan-2-carboxamide: The final step involves the reaction of the coupled intermediate with furan-2-carboxylic acid under amide-forming conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-{1-[(Naphthalen-1-yl)methyl]-1H-pyrazol-3-yl}furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or substituted amides.

Scientific Research Applications

N-{1-[(Naphthalen-1-yl)methyl]-1H-pyrazol-3-yl}furan-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features.

    Materials Science: It is explored for use in organic electronics and as a building block for advanced materials.

    Biological Studies: The compound is investigated for its biological activity, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of N-{1-[(Naphthalen-1-yl)methyl]-1H-pyrazol-3-yl}furan-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{1-[(Naphthalen-1-yl)methyl]-1H-pyrazol-3-yl}furan-2-carboxamide is unique due to its combination of three distinct aromatic systems (naphthalene, pyrazole, and furan) in a single molecule. This structural complexity provides it with unique chemical and biological properties not found in simpler analogs.

Properties

IUPAC Name

N-[1-(naphthalen-1-ylmethyl)pyrazol-3-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O2/c23-19(17-9-4-12-24-17)20-18-10-11-22(21-18)13-15-7-3-6-14-5-1-2-8-16(14)15/h1-12H,13H2,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDPXSJKUXAYWGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CN3C=CC(=N3)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.